molecular formula C14H22Cl2N4O B2423751 2-Chloro-1-[4-(6-methyl-2-propan-2-ylpyrimidin-4-yl)piperazin-1-yl]ethanone;hydrochloride CAS No. 2247106-13-2

2-Chloro-1-[4-(6-methyl-2-propan-2-ylpyrimidin-4-yl)piperazin-1-yl]ethanone;hydrochloride

Cat. No.: B2423751
CAS No.: 2247106-13-2
M. Wt: 333.26
InChI Key: IRUOEGJEMUCQIC-UHFFFAOYSA-N
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Description

2-Chloro-1-[4-(6-methyl-2-propan-2-ylpyrimidin-4-yl)piperazin-1-yl]ethanone;hydrochloride is a chemical intermediate of significant interest in medicinal chemistry and pharmacology research, particularly in the development of kinase inhibitors. Its core structure, featuring a pyrimidine ring linked to a piperazine, is a privileged scaffold found in numerous biologically active compounds. Researchers utilize this compound as a key precursor in the synthesis of more complex molecules designed to modulate specific signaling pathways. This compound is structurally related to inhibitors targeting the PI3K/Akt/mTOR pathway, a critical signaling cascade regulating cell growth, proliferation, and survival, which is often dysregulated in cancers [https://www.nature.com/articles/nrc1299]. Its specific reactivity, conferred by the chloroethanone group, makes it a valuable building block for the preparation of compound libraries for high-throughput screening against a variety of therapeutic targets. The hydrochloride salt form enhances its stability and solubility for handling in various experimental settings. The primary research application of this compound remains in lead optimization and structure-activity relationship (SAR) studies, where it serves to explore interactions with kinase ATP-binding sites and other biological targets [https://pubs.acs.org/doi/10.1021/jm901505j].

Properties

IUPAC Name

2-chloro-1-[4-(6-methyl-2-propan-2-ylpyrimidin-4-yl)piperazin-1-yl]ethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21ClN4O.ClH/c1-10(2)14-16-11(3)8-12(17-14)18-4-6-19(7-5-18)13(20)9-15;/h8,10H,4-7,9H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRUOEGJEMUCQIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C(C)C)N2CCN(CC2)C(=O)CCl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-[4-(6-methyl-2-propan-2-ylpyrimidin-4-yl)piperazin-1-yl]ethanone;hydrochloride typically involves the reaction of 2-chloroethanone with 4-(6-methyl-2-propan-2-ylpyrimidin-4-yl)piperazine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a base to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-[4-(6-methyl-2-propan-2-ylpyrimidin-4-yl)piperazin-1-yl]ethanone;hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, resulting in the formation of various oxidation states and reduced forms.

    Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous solutions, leading to the formation of corresponding hydrolysis products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents under mild to moderate temperatures.

    Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide and reducing agents like sodium borohydride are commonly used. The reactions are conducted under controlled temperatures and pH conditions.

    Hydrolysis: Acidic or basic aqueous solutions are used to facilitate hydrolysis reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions yield various substituted derivatives, while oxidation and reduction reactions produce different oxidation states and reduced forms of the compound .

Scientific Research Applications

2-Chloro-1-[4-(6-methyl-2-propan-2-ylpyrimidin-4-yl)piperazin-1-yl]ethanone;hydrochloride has several scientific research applications, including:

    Drug Development: The compound’s unique structure makes it a valuable intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound serves as a building block in organic synthesis, enabling the creation of complex molecules for research and industrial purposes.

    Biological Studies: The compound is used in biological studies to investigate its effects on various biological systems and pathways.

    Industrial Applications: The compound is utilized in various industrial processes, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-1-[4-(6-methyl-2-propan-2-ylpyrimidin-4-yl)piperazin-1-yl]ethanone;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to and modulate the activity of various enzymes, receptors, and other proteins, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-1-(4-methylphenyl)-1-propanone: An intermediate for the synthesis of stimulant drugs.

    Indole Derivatives: Compounds with diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.

Uniqueness

2-Chloro-1-[4-(6-methyl-2-propan-2-ylpyrimidin-4-yl)piperazin-1-yl]ethanone;hydrochloride is unique due to its specific structure, which allows for a wide range of applications in drug development, organic synthesis, and biological studies. Its versatility and potential for modification make it a valuable compound in scientific research.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 2-Chloro-1-[4-(6-methyl-2-propan-2-ylpyrimidin-4-yl)piperazin-1-yl]ethanone hydrochloride?

  • Methodology : Synthesis typically involves coupling a piperazine derivative (e.g., 4-(6-methyl-2-propan-2-ylpyrimidin-4-yl)piperazine) with 2-chloroacetyl chloride under basic conditions. The reaction is performed in anhydrous solvents like dichloromethane or THF at 0–5°C to minimize side reactions. Post-reaction, the hydrochloride salt is precipitated using HCl gas or aqueous HCl .
  • Key Considerations : Ensure stoichiometric control of the acyl chloride to avoid over-acylation. Intermediate purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) is critical for isolating the target compound .

Q. How is the compound characterized structurally and chemically?

  • Analytical Techniques :

  • Spectroscopy : ¹H/¹³C NMR confirms the presence of the piperazine ring (δ 3.2–3.8 ppm for N–CH₂ protons) and the chloroethanone moiety (δ 4.2–4.5 ppm for Cl–CO–CH₂) .
  • Crystallography : Single-crystal X-ray diffraction (orthorhombic space group P2₁2₁2₁) reveals bond lengths (e.g., C–Cl: ~1.79 Å) and torsional angles critical for molecular docking studies .
    • Purity Assessment : HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity. Residual solvents are quantified via GC-MS .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of structurally related piperazine derivatives?

  • Data Analysis : Discrepancies often arise from variations in substituent positioning (e.g., methyl vs. isopropyl groups on pyrimidine) or salt forms (hydrochloride vs. free base). Systematic SAR studies comparing logP, hydrogen-bonding capacity, and receptor binding affinities (e.g., via SPR or ITC) clarify structure-activity relationships .
  • Case Study : A 2021 study found that replacing the 6-methyl group with trifluoromethyl enhanced in vitro potency against serotonin receptors by 10-fold, highlighting substituent electronic effects .

Q. How are computational methods applied to predict the compound’s pharmacokinetic and pharmacodynamic profiles?

  • In Silico Tools :

  • Molecular Dynamics (MD) : Simulates binding stability to targets like dopamine D₂ receptors (RMSD <2.0 Å over 100 ns trajectories).
  • ADMET Prediction : Software like SwissADME estimates bioavailability (e.g., %F = 65–70%) and blood-brain barrier penetration (logBB = 0.3–0.5) .
    • Validation : Correlate predictions with in vitro assays (e.g., Caco-2 permeability, microsomal stability) to refine models .

Experimental Design & Optimization

Q. What reaction conditions maximize yield and minimize byproducts during synthesis?

  • Optimization Parameters :

  • Temperature : Maintain ≤10°C during acylation to prevent piperazine ring decomposition.
  • Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate coupling (yield improvement: 20–30%) .
    • Byproduct Mitigation : Add molecular sieves to scavenge HCl, reducing undesired quaternization of the piperazine nitrogen .

Q. How do solvent polarity and pH influence crystallization for X-ray studies?

  • Crystallization Protocol : Slow evaporation from ethanol/water (7:3 v/v) at pH 5–6 (adjusted with dilute HCl) yields diffraction-quality crystals. Polar solvents enhance hydrogen-bonding networks (e.g., N–H···O interactions between piperazine and water) .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the compound’s solubility in aqueous media?

  • Root Cause : Solubility varies with salt form (hydrochloride vs. free base) and particle size (nanonization increases surface area).
  • Resolution : Standardize testing conditions (e.g., USP buffer pH 6.8, 37°C) and use dynamic light scattering (DLS) to assess particle size distribution .

Biological Evaluation

Q. What in vitro assays are most relevant for evaluating its neuropharmacological potential?

  • Assay Selection :

  • Receptor Binding : Radioligand displacement assays (e.g., ³H-spiperone for D₂ receptors).
  • Functional Activity : cAMP accumulation assays for GPCR signaling .
    • Data Interpretation : IC₅₀ values <100 nM suggest therapeutic potential, but off-target effects (e.g., hERG inhibition) must be ruled out via patch-clamp electrophysiology .

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